molecular formula C12H14N4O B3023544 3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one CAS No. 86589-72-2

3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one

Cat. No.: B3023544
CAS No.: 86589-72-2
M. Wt: 230.27 g/mol
InChI Key: FNUDOMNRDIVCCE-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C12H14N4O and its molecular weight is 230.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds and Biological Significance Triazines, including derivatives like 3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one, have been extensively studied due to their presence in various isomeric forms and their weaker resonance energy compared to benzene, which favors nucleophilic substitution. These compounds have found significant applications across a broad spectrum of biological activities, demonstrating antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory properties. The triazine nucleus is considered a valuable core for developing future drugs due to its potent pharmacological activity (Verma, Sinha, & Bansal, 2019).

Antitumor Activities of 1,2,3-Triazines 1,2,3-Triazines and their benzo- and heterofused derivatives have been recognized for their antitumor activities. These compounds exhibit a broad spectrum of biological activities, including antiproliferative, analgesic, and anti-inflammatory effects, highlighting their potential as scaffolds for developing antitumor compounds. Their efficacy, coupled with simple synthesis, underscores the significant potential of these molecules in antitumor drug development (Cascioferro et al., 2017).

Nucleophilic Aromatic Substitution Reactions The reaction dynamics involving piperidine and nitro-group-containing compounds such as 1,2,4-trinitrobenzene or o-dinitrobenzene showcase the nucleophilic aromatic substitution reactions that form the basis of creating complex derivatives. These reactions, which are crucial for synthesizing various pharmacologically relevant compounds, proceed with second-order kinetics, highlighting the utility of piperidine derivatives in synthetic chemistry (Pietra & Vitali, 1972).

Triazole Derivatives Patent Review and Therapeutic Potential

Triazole derivatives, including those related to the triazine core, have been explored for their diverse biological activities, such as anti-inflammatory, antimicrobial, and antitumoral properties. The preparation and evaluation of these derivatives underscore the ongoing need for new, efficient syntheses that consider green chemistry principles and the development of new prototypes for emerging diseases and resistant bacterial strains (Ferreira et al., 2013).

Piperazine Derivatives for Therapeutic Use Piperazine, a core component in the structure of interest, serves as a significant building block in the development of drugs targeting various therapeutic areas, including antipsychotic, antidepressant, anticancer, and antiviral applications. The flexibility of piperazine as a pharmacophore and its modifications underline the broad potential of this entity in drug discovery, emphasizing the importance of further therapeutic investigations (Rathi, Syed, Shin, & Patel, 2016).

Properties

IUPAC Name

3-piperidin-4-yl-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c17-12-10-3-1-2-4-11(10)14-15-16(12)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUDOMNRDIVCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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